tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate: is a complex organic compound with a molecular formula of C18H22BrN3O2. This compound is characterized by the presence of a bromophenyl group, an imidazole ring, and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the bromophenyl group to yield the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding. It is often used in biochemical assays to investigate the mechanisms of action of potential drug candidates.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Similarly, it can interact with receptors to either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound shares the bromophenyl group but has a piperazine ring instead of a pyrrolidine ring.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: This compound has a similar bromophenyl group but differs in the rest of its structure.
Uniqueness: The uniqueness of tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate lies in its combination of the bromophenyl group, imidazole ring, and pyrrolidine ring This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above
Properties
IUPAC Name |
tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O2/c1-12-9-16(23(11-12)18(24)25-19(2,3)4)17-21-10-15(22-17)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJFVSRRBMLMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.